molecular formula C20H26FN3O2 B6487734 N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2-methylpropanamide CAS No. 877632-65-0

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2-methylpropanamide

Cat. No.: B6487734
CAS No.: 877632-65-0
M. Wt: 359.4 g/mol
InChI Key: MIDCGQPLFCVDEZ-UHFFFAOYSA-N
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Description

The compound “N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2-methylpropanamide” is a complex organic molecule. It contains several functional groups including a piperazine ring, a furan ring, a fluorophenyl group, and an amide group .


Molecular Structure Analysis

The molecular formula of the compound is C21H26FN3O, with an average mass of 355.449 Da and a monoisotopic mass of 355.205994 Da . The presence of the piperazine ring, furan ring, and amide group would contribute to the overall three-dimensional structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of a piperazine ring, it could be interesting to explore its potential as a CNS-active drug .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2/c1-15(2)20(25)22-14-18(19-4-3-13-26-19)24-11-9-23(10-12-24)17-7-5-16(21)6-8-17/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDCGQPLFCVDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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